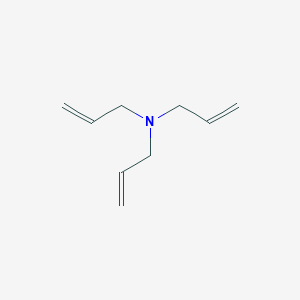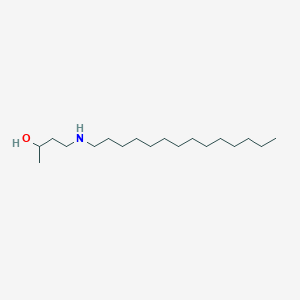
4-(Tetradecylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetradecylamino)butan-2-ol is a chemical compound with the molecular formula C18H39NO and a molecular weight of 285.51 . It is also known by its systematic names, such as 2-butanol, 4-(tetradecylamino)- and 4-(tetradecylamino)-2-butanol . This compound is characterized by the presence of a myristyl group (a 14-carbon saturated fatty acid) attached to a 3-hydroxybutylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecylamino)butan-2-ol typically involves the reaction of myristylamine with 3-hydroxybutanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetradecylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
4-(Tetradecylamino)butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes, such as protein modification and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Tetradecylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The myristyl group can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and protein localization. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Myristylglycine: Similar in structure but with a glycine moiety instead of 3-hydroxybutylamine.
N-Myristylserine: Contains a serine moiety, differing in the functional group attached to the myristyl chain.
Uniqueness
4-(Tetradecylamino)butan-2-ol is unique due to its specific combination of a myristyl group and a 3-hydroxybutylamine moiety. This unique structure allows it to interact with biological membranes and proteins in distinct ways, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
143-26-0 |
|---|---|
Fórmula molecular |
C18H39NO |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
4-(tetradecylamino)butan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |
Clave InChI |
UGXJCRVJODURNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
SMILES canónico |
CCCCCCCCCCCCCCNCCC(C)O |
| 143-26-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
![[(3-AMINOPHENYL)AMINO]OXOACETIC ACID](/img/structure/B89416.png)
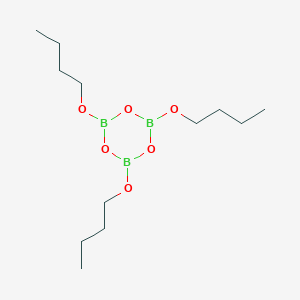
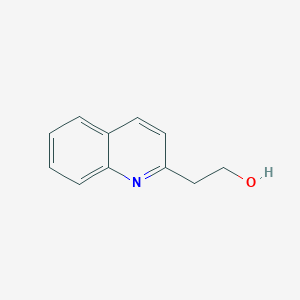
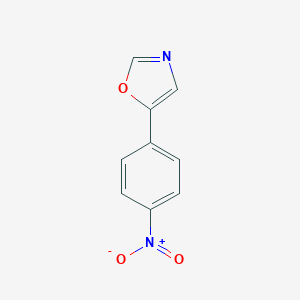
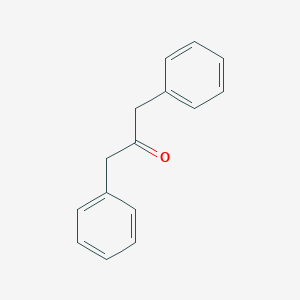
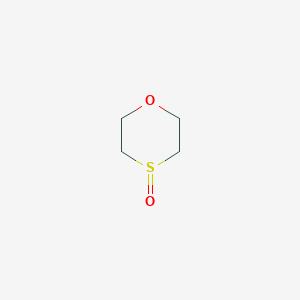
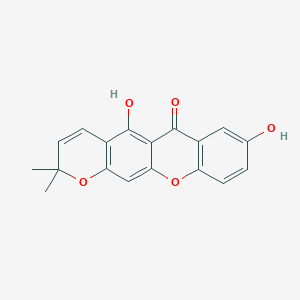
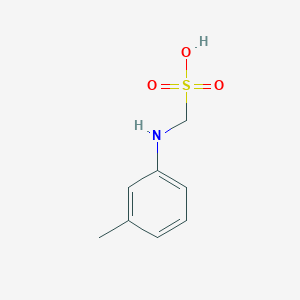
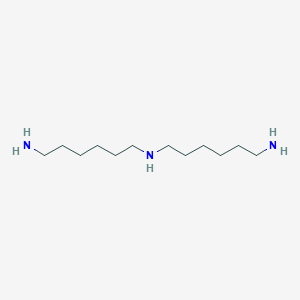
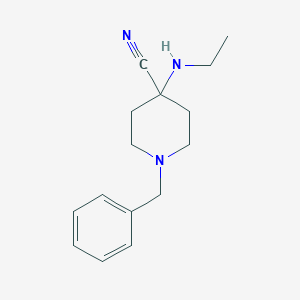
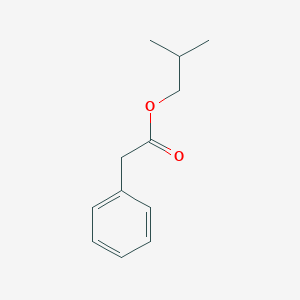
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
